4-[3-(Trifluoromethyl)phenyl]butanenitrile
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Overview
Description
4-[3-(Trifluoromethyl)phenyl]butanenitrile is an organic compound with the molecular formula C11H10F3N. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanenitrile chain. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which enhances its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)phenyl]butanenitrile typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with butanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)phenyl]butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 4-[3-(trifluoromethyl)phenyl]butanoic acid or 4-[3-(trifluoromethyl)phenyl]butanone.
Reduction: Formation of 4-[3-(trifluoromethyl)phenyl]butylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[3-(Trifluoromethyl)phenyl]butanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and reactivity with biological targets. The exact pathways and molecular targets vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(Trifluoromethyl)phenyl]butanoic acid
- 4-[3-(Trifluoromethyl)phenyl]butanone
- 4-[3-(Trifluoromethyl)phenyl]butylamine
Uniqueness
4-[3-(Trifluoromethyl)phenyl]butanenitrile is unique due to the presence of both a nitrile group and a trifluoromethyl group, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses. Compared to its analogs, the nitrile group provides additional versatility in chemical transformations, such as reduction to amines or hydrolysis to carboxylic acids.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]butanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N/c12-11(13,14)10-6-3-5-9(8-10)4-1-2-7-15/h3,5-6,8H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLKOKAURMZPFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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